Cas no 1402240-71-4 (2-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-ylpyridine)

2-5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-ylpyridine is a boronic ester derivative featuring a thiophene-pyridine core structure. This compound is widely utilized as a key intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl systems with high efficiency. The presence of the pinacol boronate group enhances stability and reactivity under mild conditions, making it suitable for diverse pharmaceutical and materials science applications. Its well-defined molecular architecture ensures consistent performance in catalytic transformations, while the thiophene-pyridine moiety contributes to electronic tunability in conjugated systems. This reagent is particularly valuable in the development of organic semiconductors, ligands, and bioactive molecules.
2-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-ylpyridine structure
1402240-71-4 structure
Product Name:2-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-ylpyridine
CAS No:1402240-71-4
MF:C15H18BNO2S
MW:287.18
CID:5143210
PubChem ID:66520070
Update Time:2025-06-26

2-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-ylpyridine Chemical and Physical Properties

Names and Identifiers

    • 5-(2-Pyridyl)thiophene-2-boronic acid pinacol ester
    • 2-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-ylpyridine
    • 2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)pyridine
    • Z2049747466
    • AKOS015941871
    • 1402240-71-4
    • 2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]pyridine
    • EN300-12594293
    • 2-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]pyridine
    • Inchi: 1S/C15H18BNO2S/c1-14(2)15(3,4)19-16(18-14)13-9-8-12(20-13)11-7-5-6-10-17-11/h5-10H,1-4H3
    • InChI Key: KLYMTLYTGHBZOQ-UHFFFAOYSA-N
    • SMILES: C1(C2SC(B3OC(C)(C)C(C)(C)O3)=CC=2)=NC=CC=C1

Computed Properties

  • Exact Mass: 287.1151302g/mol
  • Monoisotopic Mass: 287.1151302g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 2
  • Complexity: 348
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 59.6Ų

2-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-ylpyridine Pricemore >>

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2-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-ylpyridine Related Literature

Additional information on 2-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-ylpyridine

Compound CAS No. 1402240-71-4: 2-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Thiophen-2-YlPyridine

The compound with CAS No. 1402240-71-4, known as 2-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-ylpyridine, is a highly specialized organic compound that has garnered significant attention in the fields of organic synthesis and materials science. This compound is notable for its unique structure, which incorporates both a thiophene ring and a pyridine ring fused together with a dioxaborolane substituent. The presence of these functional groups makes it a versatile building block for various applications in chemistry and related disciplines.

The dioxaborolane moiety in this compound plays a crucial role in its reactivity and functionality. Recent studies have demonstrated that such boron-containing structures are highly effective in facilitating cross-coupling reactions, particularly in the context of Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions. These reactions are pivotal in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials. The tetramethyl substitution pattern on the dioxaborolane ring further enhances its stability and reactivity under diverse reaction conditions.

One of the most promising applications of this compound lies in its potential as a precursor for the synthesis of advanced materials. For instance, researchers have explored its use in constructing two-dimensional materials such as graphene analogs and covalent organic frameworks (COFs). The thiophene-pyridine heterocycle serves as an excellent platform for incorporating aromaticity and electron-withdrawing properties into these materials, making them suitable for applications in electronics and energy storage.

Recent advancements in computational chemistry have also shed light on the electronic properties of this compound. Density functional theory (DFT) studies have revealed that the thiophene-pyridine system exhibits significant conjugation effects, leading to enhanced electron delocalization across the molecule. This property is particularly advantageous for applications in optoelectronics and photovoltaics, where efficient charge transport is critical.

In terms of synthesis, this compound can be prepared via a multi-step process involving boronate ester formation and subsequent coupling reactions. The synthesis typically begins with the preparation of the dioxaborolane derivative through a [nucleophilic addition] reaction followed by cyclization to form the thiophene-pyridine system. Optimization of reaction conditions has led to higher yields and improved purity levels.

Moreover, this compound has shown potential as an intermediate in drug discovery efforts. Its unique structure allows for the incorporation of bioactive moieties into larger molecules while maintaining structural integrity. Researchers have explored its use in designing inhibitors for various enzyme targets, leveraging its ability to form hydrogen bonds and π–π interactions with biological systems.

From an environmental standpoint, this compound demonstrates good stability under standard laboratory conditions. However, its degradation pathways under specific environmental conditions remain an area of active research. Understanding its environmental fate is crucial for ensuring sustainable practices in its synthesis and application.

In conclusion, CAS No. 1402240-71-4, or 2-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-ylpyridine, represents a cutting-edge material with diverse applications across multiple scientific domains. Its unique structure enables it to serve as a versatile building block for advanced materials and pharmaceuticals while offering opportunities for further exploration in chemical synthesis and catalysis.

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